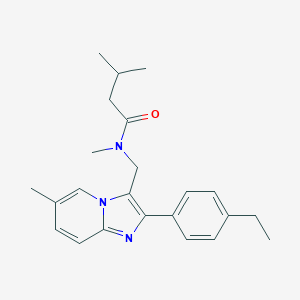
Necopidem
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Necopidem is a drug belonging to the imidazopyridine family, which is structurally related to well-known drugs such as zolpidem and alpidem. It is considered a nonbenzodiazepine and may exhibit sedative and anxiolytic effects due to its structural similarity to other nonbenzodiazepine hypnotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Necopidem can be synthesized through a multi-step reaction process. One common synthetic route involves the following steps :
Step 1: Reacting 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde with sodium hydrogencarbonate in methanol at 65°C for 20 hours.
Step 2: Reducing the intermediate product with sodium tetrahydroborate in methanol at temperatures ranging from 0°C to 20°C.
Step 3: Reacting the reduced product with sodium hydrogencarbonate in tetrahydrofuran at 20°C for 0.5 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step reactions. The process is optimized for higher yields and cost-effectiveness, often employing eco-friendly and sustainable approaches such as one-pot, multicomponent protocols .
Chemical Reactions Analysis
Types of Reactions
Necopidem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium tetrahydroborate.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium tetrahydroborate is a commonly used reducing agent.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazopyridine derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Necopidem has a wide range of scientific research applications, including :
Chemistry: Used as a scaffold for synthesizing novel bioactive compounds.
Biology: Investigated for its potential effects on biological systems, including its interaction with gamma-aminobutyric acid A receptors.
Medicine: Explored for its sedative and anxiolytic properties, making it a candidate for treating anxiety and sleep disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Necopidem exerts its effects by modulating gamma-aminobutyric acid A receptors, which are involved in inhibitory neurotransmission in the central nervous system . By enhancing gamma-aminobutyric acid-mediated inhibition, this compound produces sedative and anxiolytic effects similar to other nonbenzodiazepine hypnotics .
Comparison with Similar Compounds
Necopidem is compared with other imidazopyridine compounds such as zolpidem, alpidem, saripidem, and olprinone . While all these compounds share a similar core structure, this compound is unique in its specific molecular modifications, which may result in distinct pharmacological properties. For instance, zolpidem is primarily used as a hypnotic, while this compound may have broader applications due to its anxiolytic effects.
List of Similar Compounds
- Zolpidem
- Alpidem
- Saripidem
- Olprinone
- Zolimidine
Properties
CAS No. |
103844-77-5 |
|---|---|
Molecular Formula |
C23H29N3O |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C23H29N3O/c1-6-18-8-10-19(11-9-18)23-20(15-25(5)22(27)13-16(2)3)26-14-17(4)7-12-21(26)24-23/h7-12,14,16H,6,13,15H2,1-5H3 |
InChI Key |
YRMLUAGKHYADKJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C |
Key on ui other cas no. |
103844-77-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



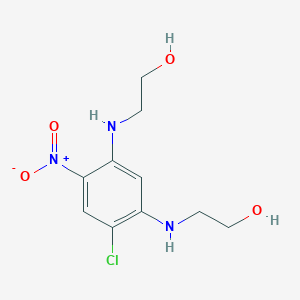
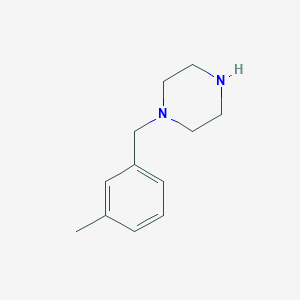





![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
![[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate](/img/structure/B26578.png)
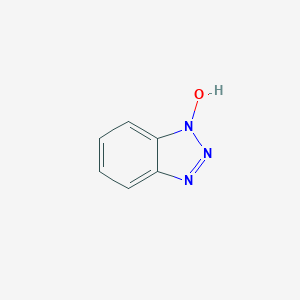
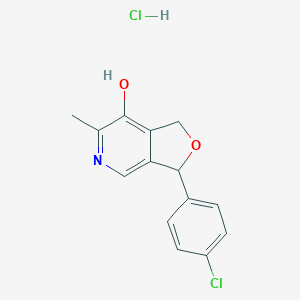

![1-[4-[(E)-prop-1-enyl]phenyl]ethanone](/img/structure/B26589.png)
